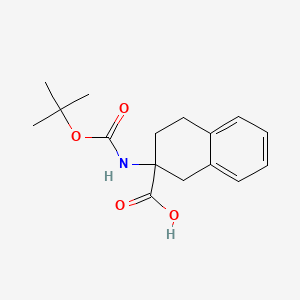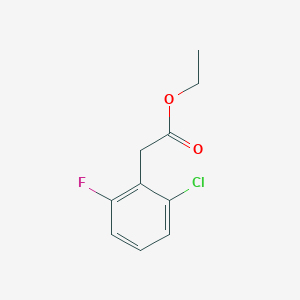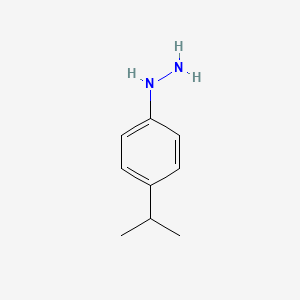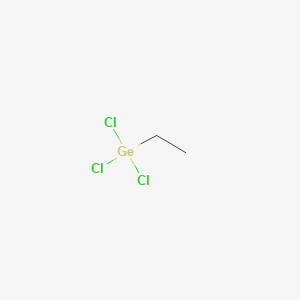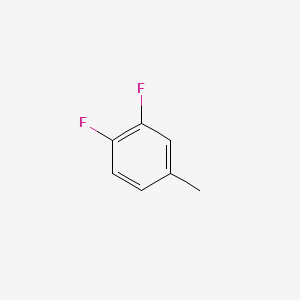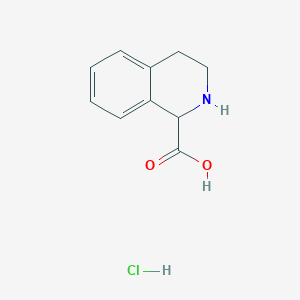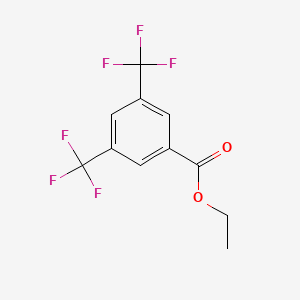
Boc-Nva-OH
Overview
Description
Preparation Methods
Boc-Nva-OH is synthesized through the protection of the amino group of norvaline with a tert-butyloxycarbonyl (Boc) group. The synthetic route typically involves the reaction of norvaline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine . The reaction conditions usually include an organic solvent like dichloromethane and are carried out at room temperature . Industrial production methods follow similar protocols but are scaled up to accommodate larger quantities .
Chemical Reactions Analysis
Boc-Nva-OH undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the compound can participate in these reactions depending on the functional groups present in the molecule it is reacting with.
Scientific Research Applications
Boc-Nva-OH is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of Boc-Nva-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of norvaline during the synthesis process, preventing unwanted side reactions . Once the desired peptide sequence is assembled, the Boc group can be removed under acidic conditions to reveal the free amine, allowing for further modifications or interactions .
Comparison with Similar Compounds
Boc-Nva-OH is similar to other Boc-protected amino acids such as Boc-Val-OH, Boc-Leu-OH, and Boc-Ala-OH . its uniqueness lies in the presence of the norvaline residue, which imparts specific properties to the peptides synthesized using this compound . Norvaline is a non-proteinogenic amino acid, meaning it is not commonly found in natural proteins, making this compound a valuable tool for introducing unique structural features into synthetic peptides .
Similar Compounds
- Boc-Val-OH
- Boc-Leu-OH
- Boc-Ala-OH
- Boc-Pro-OH
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWOAUUPYIXDHN-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



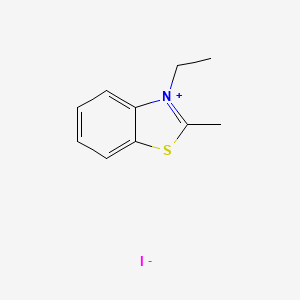
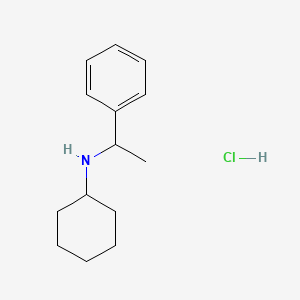
![Amino[(4-fluorobenzyl)sulfanyl]methaniminium chloride](/img/structure/B1333472.png)

![Ethyl 2-[4-(trifluoromethoxy)anilino]acetate](/img/structure/B1333474.png)
